molecular formula C22H25NO4 B1343406 2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-methoxy benzophenone CAS No. 898755-82-3

2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-methoxy benzophenone

Cat. No.: B1343406
CAS No.: 898755-82-3
M. Wt: 367.4 g/mol
InChI Key: KVRGRIVARSFEAH-UHFFFAOYSA-N
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Description

2-[8-(1,4-Dioxa-8-azaspiro[45]decyl)methyl]-4’-methoxy benzophenone is a complex organic compound with the molecular formula C21H23NO3 This compound is characterized by its unique spiro structure, which includes a benzophenone core substituted with a methoxy group and a spirocyclic moiety containing nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4’-methoxy benzophenone typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Moiety: The spirocyclic moiety can be synthesized by reacting a suitable amine with a diol under acidic conditions to form the spirocyclic structure.

    Attachment of the Benzophenone Core: The spirocyclic moiety is then reacted with a benzophenone derivative, such as 4’-methoxybenzophenone, under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4’-methoxy benzophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for converting the methoxy group to a chloro group.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4’-methoxy benzophenone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4’-methoxy benzophenone involves its interaction with specific molecular targets. The spirocyclic moiety and benzophenone core allow the compound to interact with enzymes and receptors, potentially inhibiting or activating their functions. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone
  • 2,6-dimethyl-3’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone

Uniqueness

2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4’-methoxy benzophenone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group and the spirocyclic structure differentiates it from other benzophenone derivatives, potentially leading to unique reactivity and applications.

Properties

IUPAC Name

[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-(4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-25-19-8-6-17(7-9-19)21(24)20-5-3-2-4-18(20)16-23-12-10-22(11-13-23)26-14-15-27-22/h2-9H,10-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVRGRIVARSFEAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2CN3CCC4(CC3)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90643748
Record name {2-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898755-82-3
Record name Methanone, [2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl](4-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898755-82-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {2-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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